molecular formula C17H27NO6 B5031465 N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate

N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate

Cat. No. B5031465
M. Wt: 341.4 g/mol
InChI Key: IMOVHEHIJGAACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has since been discontinued due to safety concerns. Despite this, GW501516 remains a popular research tool in the scientific community due to its ability to enhance endurance and performance in animal models.

Mechanism of Action

N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate acts as a selective agonist of PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects in animal models. These include increased endurance and performance in exercise tests, improved insulin sensitivity, reduced inflammation, and increased HDL cholesterol levels. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle.

Advantages and Limitations for Lab Experiments

N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has several advantages as a research tool, including its ability to enhance endurance and performance in animal models, and its potential applications in metabolic and cardiovascular diseases. However, its use has been discontinued due to safety concerns, and it should be used with caution in laboratory experiments.

Future Directions

There are several future directions for research on N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. These include further studies on its potential applications in metabolic and cardiovascular diseases, as well as studies on its mechanisms of action and potential side effects. Additionally, there is a need for new and safer PPARδ agonists that can be used as research tools and potential treatments for metabolic and cardiovascular diseases.

Synthesis Methods

The synthesis of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate involves several steps, including the reaction of 2-bromoethylamine hydrobromide with 3-methylphenol to form 2-(3-methylphenoxy)ethylamine. This intermediate is then reacted with butyraldehyde to form N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate.

Scientific Research Applications

N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been extensively studied for its potential applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase HDL cholesterol levels in animal models. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to enhance endurance and performance in exercise tests, making it a potential treatment for muscle wasting disorders.

properties

IUPAC Name

N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-3-4-8-16-9-10-17-11-12-18-15-7-5-6-14(2)13-15;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOVHEHIJGAACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.